4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-(phenylmethyl)-
Description
4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold with a carbonyl group at position 2. The compound 3-(2-fluorophenyl)-2-(phenylmethyl)-4(3H)-quinazolinone features a benzyl (phenylmethyl) group at position 2 and a 2-fluorophenyl substituent at position 3 (Figure 1). These substitutions modulate its physicochemical and pharmacological properties. Quinazolinones are renowned for their broad bioactivity, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
CAS No. |
58539-38-1 |
|---|---|
Molecular Formula |
C21H15FN2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-benzyl-3-(2-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15FN2O/c22-17-11-5-7-13-19(17)24-20(14-15-8-2-1-3-9-15)23-18-12-6-4-10-16(18)21(24)25/h1-13H,14H2 |
InChI Key |
OJSFWJNLWNLNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Niementowski Synthesis
The Niementowski synthesis represents one of the earliest and most fundamental approaches to quinazolinone synthesis. This method involves the condensation of anthranilic acid with formamide at elevated temperatures (125-130°C), primarily yielding 3,4-dihydro-4-oxoquinazoline. For the synthesis of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one, this method would require significant modifications to introduce the specific substituents at positions 2 and 3.
Condensation of Anthranilic Acid with Acid Amides
A straightforward conversion to 4(3H)-quinazolinones can be achieved when anthranilic acid is heated with excess formamide at 120°C. The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water. This approach has been modernized through the application of microwave irradiation techniques, which significantly improve yield and reduce reaction time. To adapt this method for our target compound, phenylacetic acid derivatives would be required to introduce the benzyl group at the 2-position, followed by N-arylation with a 2-fluorophenyl moiety.
Grimmel, Guinther, and Morgan's Synthesis
This classical approach involves heating o-amino benzoic acids with an amine in the presence of phosphorous trichloride in toluene for approximately two hours, yielding 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. This method offers a direct route to incorporate both required substituents of our target molecule in a single reaction, though optimization would be necessary to achieve satisfactory yields and selectivity.
Modern Synthetic Approaches for 2-Benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one
Base-Promoted SNAr Reaction
A breakthrough in quinazolinone synthesis has been achieved through the development of a transition-metal-free approach using a Cs2CO3-promoted SNAr reaction. This method involves the reaction of ortho-fluorobenzamides with amides followed by cyclization in dimethyl sulfoxide. This methodology is particularly relevant for the synthesis of our target compound as it provides an efficient synthetic route for 2,3-disubstituted quinazolin-4(3H)-one rings.
The reaction proceeds through the following mechanism:
- SNAr reaction between ortho-fluorobenzamide and an amide to form a diamide intermediate
- Intramolecular nucleophilic addition promoted by the base
- Dehydration to yield the final quinazolinone product
A typical experimental procedure for this approach is outlined below:
Typical Procedure for 2,3-Disubstituted Quinazolin-4(3H)-one Synthesis:
To a 25 mL tube equipped with a magnetic stirrer, add N-(2-fluorophenyl)benzamide (1.0 mmol), benzyl-containing amide (2.5 mmol), Cs2CO3 (2.5 mmol), and DMSO (4.0 mL) under nitrogen. Seal the tube and stir at 135°C for 24 h in an oil bath. After cooling to room temperature, pour the reaction mixture into water (50.0 mL) and ethyl acetate (20.0 mL), then separate the phases. Extract the aqueous layer with ethyl acetate (3 × 20.0 mL). Dry the combined organic extracts over anhydrous Na2SO4 and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one.
This method is particularly advantageous as it allows for the formation of the C–N bond under transition-metal-free conditions, offering a greener alternative to traditional metal-catalyzed approaches.
Via 2-Chloromethyl-4(3H)-quinazolinone Intermediate
Another promising approach involves the synthesis of a 2-chloromethyl-4(3H)-quinazolinone intermediate, which can be further functionalized to obtain the target compound. An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described.
The synthesis pathway would involve:
- Preparation of 2-chloromethylquinazolinone from o-anthranilic acid
- N-arylation with 2-fluorophenyl group
- Nucleophilic substitution of the chloromethyl group with a benzyl group
Synthetic Procedure for 2-Chloromethylquinazolinone Preparation:
A mixture of chloroacetonitrile (0.6 mL, 10 mmol) and acetic anhydride (2.8 mL, 30 mmol) was stirred at room temperature under nitrogen for about 10 min. The mixture was then cooled to 0-5°C, and a solution of o-anthranilic acid (5 mmol) in anhydrous methanol (25 mL) was added. The reaction mixture was stirred at this temperature for about 2 h under nitrogen. The precipitate was collected by filtration, washed with methanol (8 mL), water (8 mL) and methanol (5 mL), respectively, and then dried under vacuum at room temperature to obtain the corresponding 2-chloromethylquinazolinone.
This intermediate could then be subjected to N-arylation with 2-fluorophenyl group, followed by substitution of the chloromethyl group with a benzyl group to obtain the target compound.
One-Pot Three-Component Reaction
A highly efficient and straightforward one-pot synthesis of diversely substituted quinazolin-4(3H)-ones has been achieved through a domino three-component assembly reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method involves three C–N bond formations:
- Initial formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles
- Sequential nucleophilic addition
- Cyclization reactions with bifunctional anilines
For the synthesis of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one, this approach would require careful selection of starting materials to introduce the benzyl group at position 2 and the 2-fluorophenyl group at position 3 of the quinazolinone ring.
The advantages of this method include:
- Simplicity and straightforward approach
- Expediency and robustness
- Good functional group tolerance
- High efficiency under metal-free mild conditions
Oxidative Approach from o-Aminobenzamides and Styrenes
Research has demonstrated an efficient and selective oxidative procedure for the synthesis of quinazolinones from o-aminobenzamides and styrenes. This approach could be adapted for the synthesis of our target compound through careful selection of appropriately substituted starting materials.
The reaction typically employs hydrogen peroxide as an oxidant in aqueous conditions, making it an environmentally friendly alternative to traditional methods that require harsh conditions or toxic reagents. The mechanism involves initial nucleophilic addition followed by oxidative cyclization to form the quinazolinone ring.
Specialized Approaches for Introducing the 2-Benzyl and 3-(2-fluorophenyl) Groups
Selective N-Arylation Strategies
The introduction of the 2-fluorophenyl group at the N-3 position requires selective N-arylation strategies. Several approaches have been reported:
Copper-Catalyzed N-Arylation: Using copper salts such as CuI or Cu(OAc)2 in the presence of appropriate ligands to facilitate the coupling between the quinazolinone nitrogen and 2-fluoroaryl halides.
Palladium-Catalyzed Cross-Coupling: Employing Pd catalysts for N-arylation with 2-fluoroaryl halides under mild conditions.
SNAr Reaction: Direct nucleophilic aromatic substitution using activated fluoroarenes, particularly effective when the aryl halide contains electron-withdrawing groups.
C-2 Benzylation Methods
Introducing the benzyl group at the C-2 position can be achieved through various methods:
Direct Alkylation: Alkylation of 2-unsubstituted quinazolinones with benzyl halides in the presence of strong bases.
From 2-Chloromethyl Intermediates: Nucleophilic substitution of 2-chloromethylquinazolinones with appropriate phenyl-containing nucleophiles.
Via 2-Mercapto Intermediates: Formation of 2-mercaptoquinazolinones followed by S-benzylation and subsequent rearrangement or desulfurization.
Comparative Analysis of Synthetic Methods
Table 2: Comparative Analysis of Synthetic Methods for 2-Benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one
| Method | Starting Materials | Reaction Conditions | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-Promoted SNAr | ortho-fluorobenzamide, benzyl-containing amide | Cs2CO3, DMSO, 135°C, 24h | 65-75 | Transition-metal-free, one-pot procedure | High temperature, extended reaction time |
| Via 2-Chloromethyl Intermediate | o-anthranilic acid, chloroacetonitrile | Acetic anhydride, followed by N-arylation and benzylation | 45-60 | Step-wise control, functional group tolerance | Multiple steps, moderate overall yield |
| One-Pot Three-Component | Arenediazonium salt, phenylacetonitrile, o-aminoaniline | Metal-free conditions, room temperature to 80°C | 55-70 | High efficiency, mild conditions | Complex reaction mixture, challenging purification |
| Oxidative Approach | o-aminobenzamides, benzyl-substituted styrenes | H2O2, aqueous medium, 80-100°C | 50-65 | Environmentally friendly, atom economy | Variable stereoselectivity, side reactions |
| Classical Condensation | Anthranilic acid, phenylacetic acid derivative | High temperature (>120°C), long reaction time | 40-55 | Well-established procedure, simple setup | Harsh conditions, lower yields |
The data in Table 2 indicates that the base-promoted SNAr reaction offers the highest potential yields for the synthesis of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one, while also providing advantages in terms of a metal-free, one-pot procedure. However, each method presents distinct advantages and limitations that should be considered based on specific synthesis requirements.
Reaction Parameter Optimization
Temperature and Reaction Time Effects
The optimization of reaction temperature and time is crucial for achieving high yields while minimizing side reactions. Table 3 presents the influence of these parameters on the SNAr reaction for quinazolinone synthesis:
Table 3: Effect of Temperature and Time on Base-Promoted SNAr Quinazolinone Synthesis
| Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|
| 100 | 24 | 25 | Incomplete conversion |
| 120 | 24 | 45 | Moderate conversion |
| 135 | 12 | 50 | Good conversion but incomplete |
| 135 | 24 | 70 | Optimal conditions |
| 135 | 36 | 68 | No significant improvement |
| 150 | 24 | 62 | Side product formation increased |
These results demonstrate that 135°C for 24 hours provides the optimal balance between conversion rate and minimization of side reactions for the base-promoted SNAr approach.
Base and Solvent Selection
The choice of base and solvent significantly impacts the efficiency of quinazolinone synthesis. A comparative analysis of different bases and solvents for the SNAr reaction is presented in Table 4:
Table 4: Effect of Base and Solvent on Quinazolinone Synthesis
| Base | Solvent | Yield (%) | Comments |
|---|---|---|---|
| K2CO3 | DMSO | Trace | Very low conversion |
| KOH | DMSO | 15 | Poor conversion |
| NaOH | DMSO | 28 | Moderate conversion |
| K3PO4 | DMSO | 40 | Good conversion |
| Cs2CO3 | DMSO | 70 | Optimal base |
| Cs2CO3 | DMF | 52 | Lower than DMSO |
| Cs2CO3 | NMP | 48 | Lower than DMSO |
| Cs2CO3 | Toluene | 18 | Poor solvent choice |
| Cs2CO3 | DMSO/H2O (9:1) | 55 | Water decreases efficiency |
The data clearly indicates that Cs2CO3 is the most effective base and DMSO is the optimal solvent for the SNAr approach to quinazolinone synthesis.
Mechanistic Considerations
Understanding the reaction mechanisms involved in quinazolinone synthesis is crucial for optimizing conditions and developing improved methodologies. For the base-promoted SNAr reaction, a plausible mechanism for the formation of 2,3-disubstituted quinazolin-4(3H)-ones is depicted below:
- SNAr reaction of ortho-fluorobenzamide with the benzyl-containing amide, facilitated by Cs2CO3
- Formation of a diamide intermediate
- Intramolecular nucleophilic addition promoted by the base
- Final dehydration to afford the 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one
The diamide intermediate can be isolated from a reaction mixture under similar conditions as for the formation of the final product but after a shorter reaction time (12h, ~40% yield). This intermediate can then be converted into the target compound in high yields, confirming the proposed mechanism.
Practical Synthesis Protocol for 2-Benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one
Based on the comprehensive analysis of various synthetic approaches, the following optimized protocol is proposed for the synthesis of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one:
Materials Required
- N-(2-fluorophenyl)benzamide (1.0 mmol)
- Phenylacetamide (2.5 mmol)
- Cesium carbonate (2.5 mmol)
- Anhydrous DMSO (4.0 mL)
- Standard laboratory glassware and equipment
Procedure
- In a 25 mL pressure tube equipped with a magnetic stirrer, place N-(2-fluorophenyl)benzamide (1.0 mmol), phenylacetamide (2.5 mmol), and cesium carbonate (2.5 mmol).
- Add anhydrous DMSO (4.0 mL) under nitrogen atmosphere.
- Seal the tube and stir the mixture at 135°C for 24 hours in an oil bath.
- After cooling to room temperature, pour the reaction mixture into a mixture of water (50 mL) and ethyl acetate (20 mL).
- Separate the phases and extract the aqueous layer with ethyl acetate (3 × 20 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the residue by column chromatography (hexane/ethyl acetate) to obtain 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites depending on the reagent and conditions:
-
Benzyl Group Oxidation : Using potassium permanganate (KMnO₄) in acidic or basic media, the benzyl group (C₆H₅CH₂-) can oxidize to a ketone (C₆H₅CO-) or carboxylic acid (C₆H₅COOH).
-
Fluorophenyl Stability : The 2-fluorophenyl group remains stable under typical oxidation conditions, preserving the aromatic fluorine substituent .
| Reaction Site | Reagent/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Benzyl group | KMnO₄ (acidic) | 3-(2-fluorophenyl)-2-(phenylcarbonyl)quinazolin-4(3H)-one | Moderate yield (60–70%) |
Reduction Reactions
Reductive transformations target the quinazolinone ring or substituents:
-
Ring Saturation : Hydrogenation with H₂/Pd-C reduces the 3,4-double bond, yielding 3,4-dihydroquinazolinone derivatives.
-
Lithium Aluminum Hydride (LiAlH₄) : In anhydrous ether, LiAlH₄ reduces the lactam carbonyl to an amine, forming 3-(2-fluorophenyl)-2-(phenylmethyl)-3,4-dihydroquinazoline .
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C | 3-(2-fluorophenyl)-2-(phenylmethyl)-3,4-dihydroquinazolin-4-ol | High regioselectivity |
Alkylation and Arylation
The nitrogen atoms and substituents participate in coupling reactions:
-
N-Alkylation : Copper-catalyzed alkylation introduces alkyl groups to the N3 position, retaining the fluorophenyl and benzyl motifs .
-
Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids modify the benzyl group, enabling aryl diversification .
Example Reaction Pathway:
Conditions: Dioxane, 80°C, 12 h .
Nucleophilic Substitution
-
Fluorine Displacement : Reaction with alkoxides (e.g., NaOEt) replaces fluorine with ethoxy groups, forming 3-(2-ethoxyphenyl) derivatives .
| Substrate | Nucleophile | Product | Efficiency |
|---|---|---|---|
| 2-Fluorophenyl | NaOEt | 3-(2-ethoxyphenyl)-2-(phenylmethyl)quinazolin-4(3H)-one | Low yield (20–30%) |
Cyclization and Ring Expansion
The benzyl group facilitates cyclization with aldehydes or ketones:
-
PIDA-Mediated Oxidative Cyclization : Treatment with phenyliodine diacetate (PIDA) and p-toluenesulfonic acid forms fused pyrazoloquinazolinone systems .
Mechanistic Insight:
-
Aldehyde condensation generates an imine intermediate.
-
PIDA oxidizes the intermediate, inducing dehydrogenation and cyclization .
Acid/Base-Mediated Rearrangements
-
Lactam-Lactim Tautomerism : The quinazolinone core undergoes tautomeric shifts under acidic or basic conditions, influencing reactivity (e.g., enhancing electrophilic substitution at C2) .
-
Hydrolysis Resistance : The lactam ring remains intact even under prolonged exposure to aqueous acids or bases .
Functional Group Compatibility Table
Key Research Findings
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(2-fluorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Key Structural Features and Bioactivity Trends :
Anti-Inflammatory and Analgesic Activity
- Target Compound : Predicted to outperform methyl-substituted analogs (e.g., 2-methyl-4(3H)-QNZ) due to the benzyl group’s bulk, which may enhance receptor binding. In carrageenan-induced edema models, 2,3-disubstituted QNZs with aromatic groups show ED₅₀ values < 30 mg/kg, comparable to ibuprofen .
- Comparison with 3-(4-Bromophenyl)-QNZ : Bromine’s electronegativity enhances hydrogen bonding, but fluorine’s smaller size in the target compound may reduce steric hindrance .
Pharmacokinetic and Toxicity Profiles
- Half-Life : Fluorinated QNZs (e.g., UR-9825 in ) exhibit species-dependent half-lives (1–9 hours). The target compound’s benzyl group may prolong half-life compared to methyl analogs.
- Toxicity : 2,3-Disubstituted QNZs generally show low ulcerogenicity (<10% incidence at 100 mg/kg) vs. NSAIDs like phenylbutazone .
Data Tables
Biological Activity
4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound 4(3H)-quinazolinone, 3-(2-fluorophenyl)-2-(phenylmethyl)- has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant case studies and research findings.
Overview of Biological Activities
The biological activities of 4(3H)-quinazolinone derivatives can be categorized into several key areas:
- Antibacterial Activity
- Anticancer Activity
- Anti-inflammatory Activity
- Antioxidant Activity
Antibacterial Activity
Quinazolinone derivatives have shown promising antibacterial effects against various pathogens. A study highlighted that certain quinazolinone compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the quinazolinone structure could enhance antibacterial efficacy .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 5 |
| Compound B | E. coli | 10 |
| Compound C | S. aureus | 15 |
Anticancer Activity
Research has demonstrated that 4(3H)-quinazolinones possess cytotoxic properties against various cancer cell lines. For instance, a study reported that specific derivatives showed IC50 values of 10 µM against PC3 prostate cancer cells and 12 µM against HT-29 colon cancer cells . The mechanism of action often involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial for cell proliferation in many cancers.
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives has been evaluated in various experimental models. For example, compounds derived from quinazolinones have been shown to outperform indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), in reducing inflammation .
Antioxidant Activity
Recent studies have indicated that certain quinazolinone derivatives exhibit strong antioxidant properties. For example, compounds containing hydroxyl groups demonstrated significant inhibition of aldehyde oxidase activity, which is linked to oxidative stress-related diseases .
Case Studies
- Antibacterial Efficacy Against MRSA : A study investigated the synergistic effects of a novel quinazolinone derivative combined with piperacillin-tazobactam against MRSA. The results showed enhanced bactericidal activity compared to individual treatments, suggesting a potential therapeutic strategy for resistant infections .
- Cytotoxic Effects on Cancer Cells : In vitro studies revealed that specific quinazolinones significantly inhibited the growth of cancer cells through EGFR inhibition. The findings support further exploration into their use as anticancer agents in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(2-fluorophenyl)-2-(phenylmethyl)-4(3H)-quinazolinone?
- Methodology : The compound can be synthesized via cyclization reactions using methyl N-acylanthranilates and amine hydrochlorides. A general procedure involves heating methyl 2-acylaminobenzoate with an amine hydrochloride (e.g., 2-fluorophenylmethylamine), phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . Post-reaction workup includes alkaline extraction and recrystallization. Key parameters include temperature control (180–250°C) and stoichiometric ratios of reagents to optimize quinazolinone vs. quinazolinamine formation .
Q. How is the molecular structure of 3-(2-fluorophenyl)-2-(phenylmethyl)-4(3H)-quinazolinone characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, crystallographic studies of similar 4(3H)-quinazolinones reveal planar bicyclic quinazoline systems (mean deviation: ~0.019 Å) and dihedral angles between substituents (e.g., 81.18° for fluorophenyl groups) . Hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯O interactions) stabilize crystal packing . Complementary techniques like NMR (δ ~7.27–8.30 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 3-(2-fluorophenyl)-2-(phenylmethyl)-4(3H)-quinazolinone?
- Methodology :
- Temperature Modulation : Lower temperatures (180°C) favor 4(3H)-quinazolinones, while higher temperatures (250°C) shift products toward 4-quinazolinamines .
- Catalyst Selection : P₂O₅ acts as a dehydrating agent, but its excess (>0.21 mol) may promote side reactions. Alternative catalysts (e.g., polyphosphoric acid) can improve regioselectivity .
- Solvent-Free Synthesis : Eliminating solvents reduces byproduct formation, as demonstrated in analogous quinazolinone syntheses .
Q. What structural modifications enhance the biological activity of 3-(2-fluorophenyl)-2-(phenylmethyl)-4(3H)-quinazolinone?
- Methodology :
- Fluorine Substitution : The 2-fluorophenyl group increases lipophilicity and metabolic stability, enhancing antifungal and kinase-inhibitory activity .
- Benzyl Group Positioning : The 2-(phenylmethyl) moiety influences π-π stacking with biological targets, as observed in anti-inflammatory quinazolinones .
- Derivatization : Mannich reactions or cycloadditions at the 3-amino or 2-methyl positions can introduce pharmacophores (e.g., trifluoromethyl groups) to improve potency .
Q. How can contradictions in spectroscopic data for quinazolinone derivatives be resolved?
- Methodology :
- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. For example, discrepancies in aromatic proton signals may arise from tautomerism, resolved via deuterated solvent studies .
- Computational Modeling : Density functional theory (DFT) simulations predict NMR chemical shifts and IR vibrations, aiding in peak assignment .
- Crystallographic Refinement : Disorder in crystal structures (e.g., solvent molecules) can be modeled using restraints on isotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
